molecular formula C12H10FNO2 B6414584 6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol CAS No. 1262009-79-9

6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol

Cat. No.: B6414584
CAS No.: 1262009-79-9
M. Wt: 219.21 g/mol
InChI Key: BBLRLZODGHLSKC-UHFFFAOYSA-N
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Description

6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyridin-3-ol moiety. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methoxybenzaldehyde and 3-hydroxypyridine.

    Condensation Reaction: The first step involves a condensation reaction between 4-fluoro-3-methoxybenzaldehyde and 3-hydroxypyridine in the presence of a suitable base, such as sodium hydroxide, to form the corresponding Schiff base.

    Cyclization: The Schiff base undergoes cyclization under acidic conditions to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyridin-3-ol moiety can be oxidized to form the corresponding ketone.

    Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives.

    Substitution: The fluorine atom and methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The unique electronic properties of the fluorinated pyridine moiety make this compound useful in the development of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Research: The compound is used as a probe in biological studies to investigate the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and methoxy group on the phenyl ring enhance the compound’s binding affinity to these targets, leading to the modulation of various biochemical pathways. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound shares the fluorinated aromatic ring structure and is studied for its antibacterial activity.

    3,5-Difluoropyridine: Another fluorinated pyridine derivative with applications in medicinal chemistry and material science.

Uniqueness

6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring, which imparts distinct electronic and steric properties. These features enhance its potential as a versatile building block in synthetic chemistry and its effectiveness in various scientific research applications.

Properties

IUPAC Name

6-(4-fluoro-3-methoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-12-6-8(2-4-10(12)13)11-5-3-9(15)7-14-11/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLRLZODGHLSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692575
Record name 6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262009-79-9
Record name 6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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